molecular formula C9H12N2OS B14849355 (S)-3-Thiophen-2-ylmethyl-piperazin-2-one

(S)-3-Thiophen-2-ylmethyl-piperazin-2-one

Cat. No.: B14849355
M. Wt: 196.27 g/mol
InChI Key: ABRFJKJKAFVQOD-UHFFFAOYSA-N
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Description

(S)-3-Thiophen-2-ylmethyl-piperazin-2-one is a chiral compound featuring a thiophene ring attached to a piperazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Thiophen-2-ylmethyl-piperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and (S)-piperazine-2-one.

    Condensation Reaction: Thiophene-2-carboxaldehyde is reacted with (S)-piperazine-2-one under basic conditions to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Thiophen-2-ylmethyl-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products:

    Oxidation: Thiophene sulfoxide or sulfone derivatives.

    Reduction: Reduced piperazinone derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(S)-3-Thiophen-2-ylmethyl-piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Thiophen-2-ylmethyl-piperazin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the central nervous system.

    Pathways Involved: The compound could modulate neurotransmitter pathways, influencing neuronal activity and signaling.

Comparison with Similar Compounds

    ®-3-Thiophen-2-ylmethyl-piperazin-2-one: The enantiomer of the compound with different stereochemistry.

    Thiophene-2-carboxaldehyde: A precursor in the synthesis of (S)-3-Thiophen-2-ylmethyl-piperazin-2-one.

    Piperazine-2-one: Another precursor used in the synthesis.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

3-(thiophen-2-ylmethyl)piperazin-2-one

InChI

InChI=1S/C9H12N2OS/c12-9-8(10-3-4-11-9)6-7-2-1-5-13-7/h1-2,5,8,10H,3-4,6H2,(H,11,12)

InChI Key

ABRFJKJKAFVQOD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CS2

Origin of Product

United States

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